molecular formula C15H16N2 B14625163 N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline CAS No. 58758-12-6

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline

Cat. No.: B14625163
CAS No.: 58758-12-6
M. Wt: 224.30 g/mol
InChI Key: AAHDVBIGFPFGDQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl group, making it a tertiary amine. This compound is often used as a precursor in the synthesis of various dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The use of acid catalysts and controlled reaction environments ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline exerts its effects involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form stable complexes with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various substitutions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

58758-12-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N,N-dimethyl-2-(phenyliminomethyl)aniline

InChI

InChI=1S/C15H16N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h3-12H,1-2H3

InChI Key

AAHDVBIGFPFGDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C=NC2=CC=CC=C2

Origin of Product

United States

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